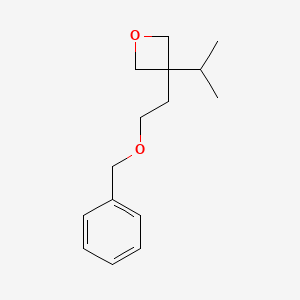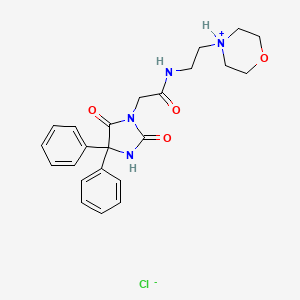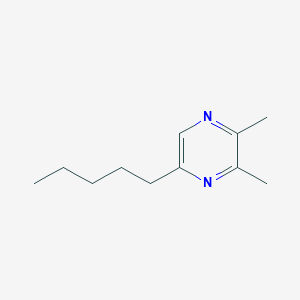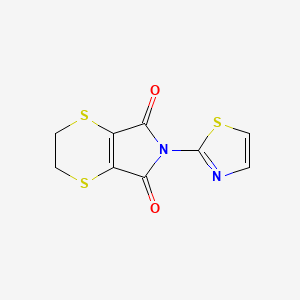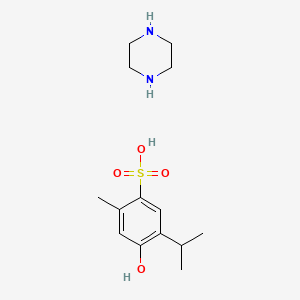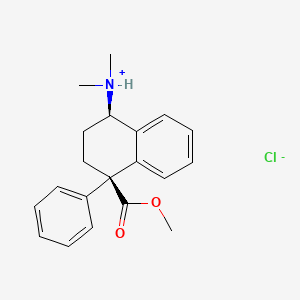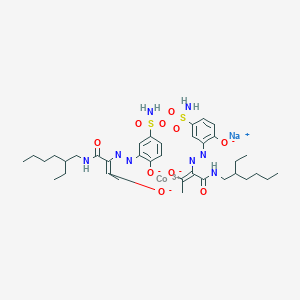
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a molecular formula of C36H52CoN8O10S2Na and a molecular weight of 902.898650 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves multiple steps. The general synthetic route includes the following steps:
Diazotization: The process begins with the diazotization of 5-aminosulfonyl-2-hydroxyphenylamine to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-ethylhexyl)-3-oxobutyramide to form the azo compound.
Complexation: The azo compound is then reacted with cobalt(III) ions in the presence of sodium ions to form the final complex.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of cobalt in different oxidation states.
Substitution Reactions: The azo group and the sulfonamide group can participate in substitution reactions under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the manufacturing of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various biomolecules. The cobalt center can coordinate with different ligands, influencing various biochemical pathways. The azo group can participate in electron transfer reactions, affecting cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with similar compounds such as:
Sodium bis[2-[[5-(aminosulphonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with a phenyl group instead of an ethylhexyl group.
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with different substituents on the azo group.
The uniqueness of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific substituents, which influence its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
72403-31-7 |
|---|---|
Molekularformel |
C36H52CoN8NaO10S2 |
Molekulargewicht |
902.9 g/mol |
IUPAC-Name |
sodium;cobalt(3+);2-[[(Z)-1-(2-ethylhexylamino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C18H28N4O5S.Co.Na/c2*1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;;/h2*8-10,13,23-24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4/b2*17-12-,22-21?;; |
InChI-Schlüssel |
ADUIEWJNWPIHHD-RSROFBEHSA-J |
Isomerische SMILES |
CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.[Na+].[Co+3] |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


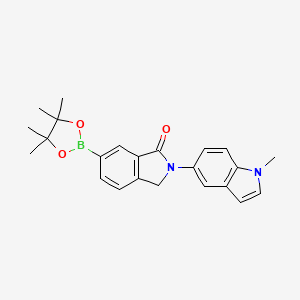
![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

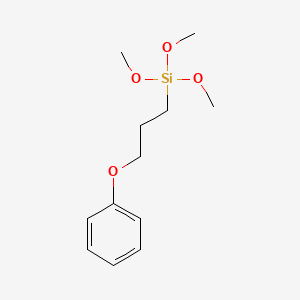

![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)
